![molecular formula C13H18N2O2 B1468571 1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-オール CAS No. 1467046-98-5](/img/structure/B1468571.png)
1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-オール
説明
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
医薬品化学において、1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-オールの中心構造であるピロリジン環は、潜在的な治療効果を持つ化合物を創製するために使用されます . ピロリジン環の飽和された性質は、選択的な薬物候補の開発に不可欠な、高い立体化学制御を可能にします。この化合物は、疾患の治療における潜在的な用途を持つ、新規な生物活性分子の合成に使用できます。
バイオテクノロジー
バイオテクノロジーの用途には、バイオ活性化合物の構成要素としてのピロリジン誘導体の使用がしばしば含まれます . 化合物中のジメチルアミノ基は、生物学的標的への結合に使用でき、バイオセンサーや薬物送達システムの一部としての、新しいバイオテクノロジーツールの開発を促進する可能性があります。
材料科学
材料科学では、化合物の堅牢な化学構造を、新しい高分子材料の合成に活用することができます。 安定な結合を形成する能力は、産業用用途向けの特定の機械的および化学的特性を持つポリマーを作成する上で有利となりえます .
環境科学
1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-オールの環境科学への応用には、汚染分析における参照標準としての使用が含まれる可能性があります。 安定した構造により、環境汚染物質の測定における正確な校正が可能になります .
分析化学
分析化学者は、この化合物を、複雑な混合物中の類似構造の検出と定量のための方法開発に使用できます。 独自の化学的特性は、クロマトグラフィーまたは分光法の標準として機能できます .
薬理学
薬理学では、化合物のピロリジンコアは、多くの薬理学的に活性な分子に存在するため、注目されています。 研究は、生物学的システムとの相互作用に焦点を当て、薬物動態と薬力学を理解することができます .
農業
農業研究では、ピロリジン誘導体を、農薬の合成のための前駆体として使用することが検討される可能性があります。 化合物の構造的特徴は、効力が向上した新しい殺虫剤や除草剤の創製に役立つ可能性があります .
食品業界
最後に、食品業界では、この化合物の直接的な用途はそれほど多くありませんが、その誘導体は、この分野における窒素複素環の重要性を考えると、食品添加物としての可能性、または香味料の合成における可能性について研究できます .
作用機序
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidin-2-ones, a class of compounds that includes 1-[3-(dimethylamino)benzoyl]pyrrolidin-3-ol, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds are known to influence various biological pathways.
Result of Action
Action Environment
It’s worth noting that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule . This could potentially influence the compound’s action in different environments.
生化学分析
Biochemical Properties
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it may affect the expression of certain genes, thereby altering cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other essential processes. The compound’s role in metabolic pathways highlights its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution pattern of the compound can affect its biochemical activity and overall efficacy.
Subcellular Localization
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)11-5-3-4-10(8-11)13(17)15-7-6-12(16)9-15/h3-5,8,12,16H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOZVOFSIIXOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


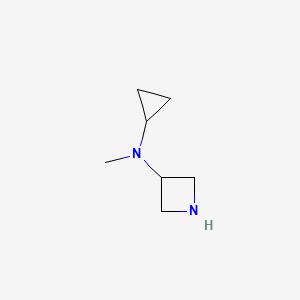
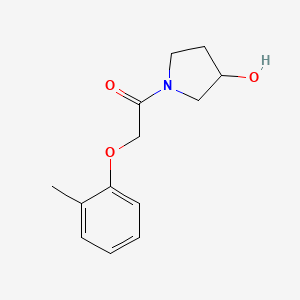

![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
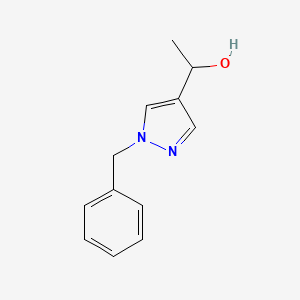
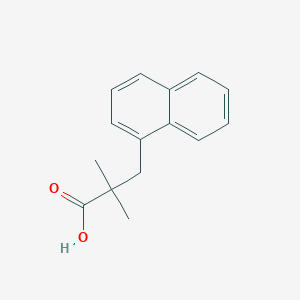
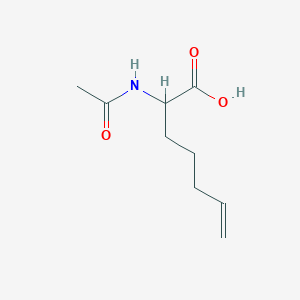
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

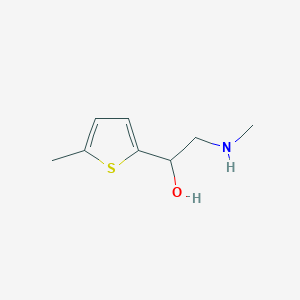
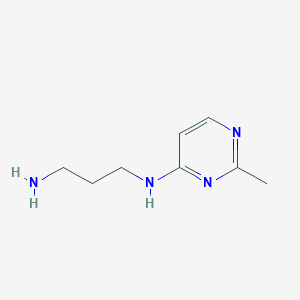
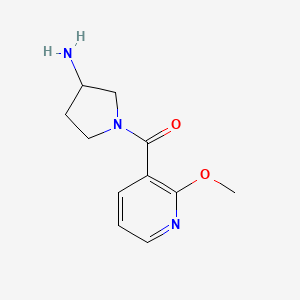
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)

